1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-3-1-2-4-11(10)17-7-5-9(6-8-17)12(18)19/h1-4,9H,5-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJFFWPEGVHDKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Direct Trifluoromethylation of Piperidine-4-carboxylic Acid
A patent (CN102603611B) describes a practical and scalable method for the preparation of trifluoromethyl piperidine carboxylic acids, including 1-(2-trifluoromethyl-phenyl)-piperidine-4-carboxylic acid derivatives, through the reaction of piperidine-4-carboxylic acid with sulfur tetrafluoride (SF4) in the presence of anhydrous hydrofluoric acid (HF) and suitable solvents such as trichloromethane or methylene dichloride.
Key reaction conditions and procedure:
- Reagents: Piperidine-4-carboxylic acid (or its derivatives), sulfur tetrafluoride, anhydrous hydrofluoric acid
- Solvents: Trichloromethane or methylene dichloride
- Temperature: 65–85 °C
- Reaction time: 3–4 hours
- Apparatus: Stainless steel autoclave (316L material)
- Post-reaction treatment: Neutralization with sodium hydroxide to pH 10, followed by organic solvent extraction and distillation to isolate the product
Representative data from the patent:
| Embodiment | Piperidine Acid (g) | Solvent (g) | HF (g) | SF4 (g) | Temp (°C) | Time (h) | Product Yield (g) | Product Purity (%) | Yield (%) Based on Starting Acid |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 100 | 150 trichloromethane | 50 | 270 | 85 | 3 | 100 | 95 | 80.1 |
| 2 | 150 | 200 methylene dichloride | 100 | 380 | 85 | 3 | 121 | 97.8 | 66.5 |
| 6 | 100 | 100 trichloromethane | 50 | 270 | 65 | 3 | 66 | 98.9 | 54.5 |
| 10 | 100 | 100 methylene dichloride | 90 | 170 | 85 | 3 | 72 | 96.7 | 58.7 |
This method is effective for introducing the trifluoromethyl group at the 2-position of the phenyl ring attached to the piperidine nitrogen, yielding high purity products with moderate to good yields (40–80%) depending on reaction conditions and scale.
Synthesis via Cyclization and Functional Group Transformations from Cyclic Precursors
A 2017 study published in Molecules elaborates on the synthesis of substituted α-trifluoromethyl piperidine derivatives, which are structurally related to this compound. The approaches include:
- Starting from pipecolic acid (piperidine-4-carboxylic acid) or its lactam derivatives
- Introduction of trifluoromethyl groups via electrophilic trifluoromethylation using reagents such as trifluoromethyl bromide (CF3Br) or trifluoroacetate esters
- Use of intermediates like enamines and imines for further functionalization
- Reduction of pyridinic or lactam precursors to piperidine derivatives
Highlights of the method:
- Formation of enamines from δ-lactams followed by trifluoromethylation with CF3Br in the presence of trichloroborane and a base (e.g., HEPT), yielding trifluoromethylated enamines which can be reduced to the target piperidine derivatives.
- Synthesis of imines from fluorinated acyl lactams followed by reduction or Ugi-type multicomponent reactions to introduce various substituents, including the trifluoromethyl group.
- Functionalization of the piperidine ring with carboxylic acid groups achieved via hydrolysis or oxidation steps after ring construction.
This method allows for diverse modifications and high regioselectivity in the trifluoromethyl group placement, although it involves multiple synthetic steps and careful control of reaction intermediates.
Comparative Analysis of Preparation Methods
| Parameter | Direct Trifluoromethylation (Patent) | Cyclization & Functionalization (Molecules 2017) |
|---|---|---|
| Starting Material | Piperidine-4-carboxylic acid or derivatives | δ-Lactams, pipecolic acid, pyridinones |
| Trifluoromethyl Source | Sulfur tetrafluoride (SF4) | CF3Br, ethyl trifluoroacetate |
| Reaction Conditions | 65–85 °C, 3–4 h, HF solvent, autoclave | Multi-step, includes condensation, reduction, cyclization |
| Yield Range | 40–80% based on starting acid | Variable; up to 71% for key intermediates |
| Purity of Product | 95–99% | High, depending on purification |
| Scalability | High (industrial scale feasible) | Moderate (more suited for lab-scale synthesis) |
| Complexity | Moderate (single-step trifluoromethylation) | High (multi-step synthesis with intermediates) |
Summary Table of Key Preparation Parameters
| Step/Parameter | Direct Trifluoromethylation Method | Cyclization & Functionalization Method |
|---|---|---|
| Starting Material | Piperidine-4-carboxylic acid | δ-Lactams, pipecolic acid, pyridinones |
| Trifluoromethylating Agent | Sulfur tetrafluoride (SF4) | CF3Br, ethyl trifluoroacetate |
| Solvent | Trichloromethane, methylene dichloride | Various organic solvents |
| Catalysts/Additives | Anhydrous hydrofluoric acid | Trichloroborane, BF3·OEt2, NaBH(OAc)3 |
| Reaction Temperature | 65–85 °C | Room temperature to reflux |
| Reaction Time | 3–4 hours | Multi-step over several hours to days |
| Yield (%) | 40.9–80.1% (varies by embodiment) | Up to 71% for key intermediates |
| Purity (%) | 95–99% | High purity achievable |
| Scale | Industrial scale feasible | Laboratory scale |
Chemical Reactions Analysis
Types of Reactions
1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as trifluoromethylated alcohols, amines, and substituted phenylpiperidines .
Scientific Research Applications
1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid is a compound of growing interest in the field of medicinal chemistry and organic synthesis. This article will explore its applications, particularly in drug discovery, organic synthesis, and its potential therapeutic roles, supported by data tables and case studies.
Drug Discovery
The compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its derivatives have been investigated for their potential as:
- Antidepressants : Compounds derived from this piperidine structure have shown promising results in preclinical studies targeting serotonin receptors.
- Antipsychotics : The unique trifluoromethyl substitution may enhance receptor binding affinity, making it a candidate for developing new antipsychotic medications.
Organic Synthesis
This compound is employed in organic synthesis for:
- Parallel Synthesis Programs : This compound can be utilized in combinatorial chemistry to generate libraries of related compounds rapidly.
- Functionalization Reactions : The presence of the carboxylic acid group allows for further derivatization, facilitating the introduction of diverse functional groups.
Data Tables
| Application | Description | References |
|---|---|---|
| Antidepressant | Targeting serotonin receptors | |
| Antipsychotic | Enhancing receptor binding affinity | |
| Anti-inflammatory | Investigated for potential anti-inflammatory effects |
Case Study 1: Synthesis of Antidepressant Derivatives
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their efficacy as serotonin reuptake inhibitors. The results indicated that certain modifications significantly increased binding affinity and selectivity towards serotonin transporters.
Case Study 2: Development of Antipsychotic Agents
Another research article detailed the development of novel antipsychotic agents based on this compound. The study demonstrated that specific structural modifications led to compounds with improved pharmacokinetic profiles and reduced side effects compared to existing therapies.
Mechanism of Action
The mechanism of action of 1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers: 1-(4-Trifluoromethyl-phenyl)-piperidine-4-carboxylic Acid
Key Differences :
- Substituent Position : The trifluoromethyl group is at the para position (4-position) of the phenyl ring, compared to the ortho (2-position) in the target compound.
- Electronic Effects : The para-substituted isomer (CAS 607354-69-8) exhibits reduced steric hindrance but similar electron-withdrawing effects.
- Biological Implications : Para-substitution may improve binding to planar active sites, whereas ortho-substitution could enhance steric interactions with bulky targets .
Data Table :
| Property | 1-(2-Trifluoromethyl-phenyl) | 1-(4-Trifluoromethyl-phenyl) |
|---|---|---|
| CAS Number | Not explicitly provided | 607354-69-8 |
| Molecular Weight | ~273.2 g/mol (estimated) | 273.2 g/mol |
| Substituent Position | Ortho | Para |
| LogP (Estimated) | ~2.5 | ~2.3 |
Nitro-Substituted Analogs: 1-(2-Nitro-4-(trifluoromethyl)phenyl)-piperidine-4-carboxylic Acid
Key Differences :
Data Table :
| Property | Target Compound | Nitro-Substituted Analog |
|---|---|---|
| CAS Number | Not explicitly provided | 325702-10-1 |
| Molecular Weight | ~273.2 g/mol | 337.3 g/mol |
| Functional Groups | -CF₃, -COOH | -CF₃, -NO₂, -COOH |
| TPSA (Estimated) | ~50 Ų | ~90 Ų |
Heteroaromatic Variants: 1-[5-(Trifluoromethyl)-2-pyridyl]-piperidine-4-carboxylic Acid
Key Differences :
- Aromatic Ring : Replaces phenyl with pyridine (CAS 406476-31-1), introducing a basic nitrogen atom.
- Electronic Effects : Pyridine’s nitrogen enhances polarity and hydrogen bonding capacity (TPSA ~70 Ų).
Data Table :
| Property | Target Compound | Pyridyl Analog |
|---|---|---|
| CAS Number | Not explicitly provided | 406476-31-1 |
| Molecular Weight | ~273.2 g/mol | 274.23 g/mol |
| Aromatic Ring | Phenyl | Pyridine |
| LogS (Estimated) | ~-2.5 | ~-2.0 |
Sulfonyl-Containing Derivatives: 1-[(2-Fluorobenzyl)sulfonyl]-piperidine-4-carboxylic Acid
Key Differences :
- Functional Group : Incorporates a sulfonyl (-SO₂-) group (CAS 1858250-07-3), increasing polarity and hydrogen bond acceptor capacity (TPSA ~100 Ų).
Data Table :
| Property | Target Compound | Sulfonyl Derivative |
|---|---|---|
| CAS Number | Not explicitly provided | 1858250-07-3 |
| Molecular Weight | ~273.2 g/mol | 301.33 g/mol |
| Key Functional Groups | -CF₃, -COOH | -SO₂-, -F, -COOH |
| GI Absorption (Predicted) | High | Moderate |
Biological Activity
1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a trifluoromethyl group and a carboxylic acid moiety. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its pharmacokinetic properties.
Biological Activity Overview
The biological activities associated with this compound include:
- Antiviral Activity : Studies suggest that similar piperidine derivatives exhibit antiviral properties, potentially through inhibition of viral replication mechanisms.
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammatory responses, possibly by modulating cytokine production.
- Anticancer Potential : Research indicates that piperidine derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
The mechanisms through which this compound exerts its biological effects may involve:
- Receptor Interaction : Piperidine derivatives often interact with various receptors, including neurotransmitter receptors and enzymes involved in inflammatory pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways that affect cell proliferation and survival.
1. Antiviral Studies
A study conducted on related piperidine compounds demonstrated significant antiviral activity against several viruses. For instance, compounds similar to this compound were effective against influenza and herpes simplex viruses, showcasing their potential as antiviral agents .
2. Anti-inflammatory Effects
Research investigating the anti-inflammatory properties of piperidine derivatives revealed that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism by which these compounds can mitigate inflammatory diseases .
3. Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound's ability to disrupt cell cycle progression and promote programmed cell death has been linked to its interaction with apoptotic pathways .
Case Studies
Several case studies highlight the efficacy of piperidine derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a related compound demonstrated significant tumor reduction in patients with advanced melanoma, suggesting that the mechanism involving apoptosis was active in vivo.
- Case Study 2 : Another study reported the successful use of a piperidine derivative in reducing symptoms associated with chronic inflammatory diseases, indicating its potential for therapeutic use in managing such conditions.
Data Tables
Q & A
Q. What are the common synthetic routes for 1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid, and what reaction conditions are optimal?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with piperidine ring formation followed by trifluoromethylphenyl substitution. Key steps include:
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the trifluoromethylphenyl group .
- Carboxylic Acid Formation : Hydrolysis of ester intermediates under acidic or basic conditions, with yields optimized at 93–96°C using HCl/water .
- Purification : Recrystallization or column chromatography to achieve >95% purity, as validated by CAS RN 607354-69-8 specifications .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
- NMR Spectroscopy : Confirm structural integrity via - and -NMR, comparing peaks to reference spectra (e.g., piperidine C=O at ~170 ppm, trifluoromethyl at ~110 ppm) .
- Melting Point Analysis : Validate consistency with literature values (e.g., 287.5–293.5°C for related trifluoromethylpyridine analogs) .
Q. What pharmacological targets are associated with this compound based on existing studies?
Methodological Answer: Piperidine-trifluoromethyl derivatives are studied for:
- Enzyme Inhibition : Potential modulation of proteases or kinases, inferred from structural analogs with sulfonyl or carboxamide groups .
- Receptor Binding : Interactions with G-protein-coupled receptors (GPCRs) due to the piperidine scaffold’s conformational flexibility .
- Neuropharmacology : Preclinical models suggest activity in CNS disorders, though target specificity requires validation via radioligand binding assays .
Advanced Research Questions
Q. How can conflicting data regarding the compound's activity across different assays be resolved?
Methodological Answer:
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability .
- Orthogonal Validation : Cross-check results using complementary techniques (e.g., SPR for binding affinity vs. functional cellular assays) .
- Meta-Analysis : Compare data across studies while accounting for differences in cell lines (e.g., HEK293 vs. CHO) or animal models .
Q. What strategies optimize the compound's solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Synthesize hydrochloride salts (common for piperidine derivatives) to enhance aqueous solubility .
- Prodrug Design : Introduce ester prodrug moieties (e.g., tert-butyl esters) that hydrolyze in vivo .
- Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes, guided by logP values (~0.283 for analogs) to balance hydrophilicity .
Q. How do computational models predict the compound's interaction with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., homology models of proteases) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on trifluoromethyl-phenyl hydrophobic interactions .
- QSAR Studies : Corrogate substituent effects (e.g., trifluoromethyl position) on activity using datasets from PubChem BioAssay .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
